Ethyl 4-[({[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzoate ester linked to a piperidine and pyrimidine moiety
Preparation Methods
The synthesis of ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The preparation begins with the synthesis of the piperidine and pyrimidine intermediates, followed by their coupling with benzoate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The piperidine and pyrimidine moieties play a crucial role in binding to these targets, potentially inhibiting or activating specific biological pathways .
Comparison with Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- 4-Piperidinemethanol
- N-tert-butoxycarbonyl-4-hydroxymethyl piperidine
- Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H26N4O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H26N4O3S/c1-3-28-21(27)16-4-6-17(7-5-16)24-19(26)13-29-20-12-18(22-14-23-20)25-10-8-15(2)9-11-25/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H,24,26) |
InChI Key |
JYMVSKIYBVKNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C |
Origin of Product |
United States |
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